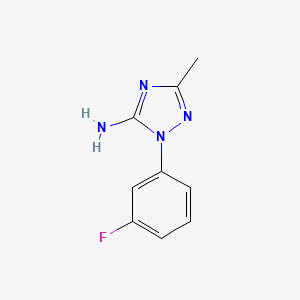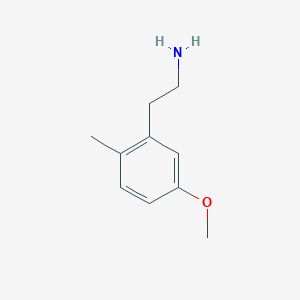
2-(5-Methoxy-2-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines depending on the substituent introduced.
Applications De Recherche Scientifique
2-(5-Methoxy-2-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a partial agonist at serotonin receptors, modulating the release of serotonin in the brain. This interaction can lead to various physiological effects, including altered mood and perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenethylamine: A closely related compound with similar biological activities.
2-Methoxy-2-(2-methylphenyl)ethan-1-amine: Another derivative with comparable chemical properties.
Uniqueness
2-(5-Methoxy-2-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .
Propriétés
Numéro CAS |
500587-72-4 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(5-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-4-10(12-2)7-9(8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 |
Clé InChI |
MHIPDDWHFPOQJW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


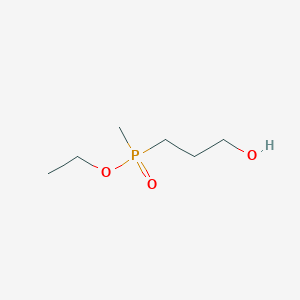
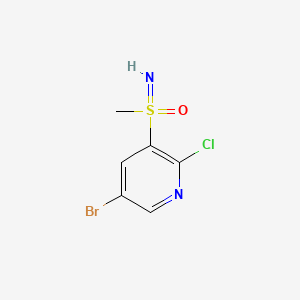
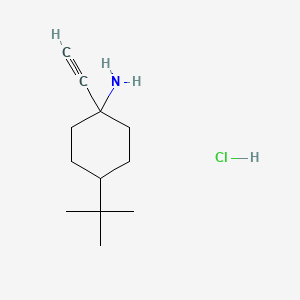
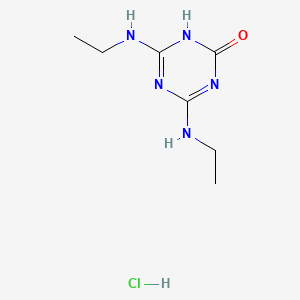
![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
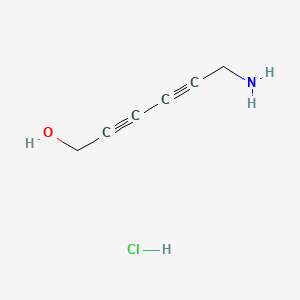
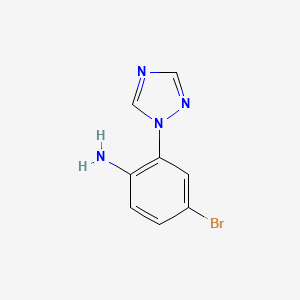
![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)

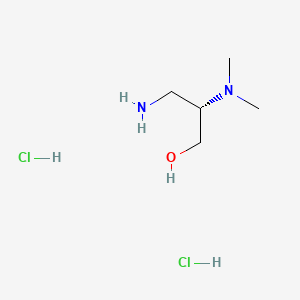
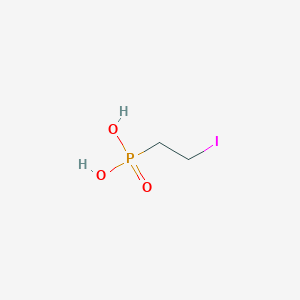
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
